molecular formula C9H10FNO B1443346 [1-(4-Fluorophenyl)ethylidene](methoxy)amine CAS No. 799774-89-3

[1-(4-Fluorophenyl)ethylidene](methoxy)amine

Cat. No. B1443346
M. Wt: 167.18 g/mol
InChI Key: SYOZHOFHKMIDHY-YRNVUSSQSA-N
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Patent
US06890942B2

Procedure details

Reaction of 4′-fluoroacetophenone with methoxylamine hydrochloride as described in the preparation of compound 1-A gave the title oxime ether as a clear oil (92% yield). 1HNMR indicated a 87:13 mixture of E and Z isomers. 1HNMR 400 MHz (CDCl3) δ (ppm): (E-isomer) 2.21 (3H, s, CH3), 3.99 (3H, s, OCH3), 7.04 (2H, m, aromatics), 7.63 (2H, m, aromatics).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.Cl.[O:12]([NH2:14])[CH3:13]>>[CH3:13][O:12][N:14]=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O(C)N
Step Two
Name
compound 1-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON=C(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06890942B2

Procedure details

Reaction of 4′-fluoroacetophenone with methoxylamine hydrochloride as described in the preparation of compound 1-A gave the title oxime ether as a clear oil (92% yield). 1HNMR indicated a 87:13 mixture of E and Z isomers. 1HNMR 400 MHz (CDCl3) δ (ppm): (E-isomer) 2.21 (3H, s, CH3), 3.99 (3H, s, OCH3), 7.04 (2H, m, aromatics), 7.63 (2H, m, aromatics).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.Cl.[O:12]([NH2:14])[CH3:13]>>[CH3:13][O:12][N:14]=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O(C)N
Step Two
Name
compound 1-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON=C(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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